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molecular formula C10H12N2 B8512289 Pyrazole toluene CAS No. 835653-13-9

Pyrazole toluene

Cat. No. B8512289
M. Wt: 160.22 g/mol
InChI Key: JZTNPVBXGLAGKK-UHFFFAOYSA-N
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Patent
US09012657B2

Procedure details

A 2000-ml three-neck flask was equipped with a dropping funnel and a thermometer and sealed under a nitrogen balloon. Into this flask, 36.0 g of water, 6.4 g of sodium hydroxide, 400 ml of toluene and 24.0 g (0.52 mol) of monomethylhydrazine were placed. The resulting solution was cooled, with stirring, to −10° C. or lower in a low-temperature thermostat whose temperature was set to −15° C. Then, 375 g of the water-washed DFAAE-toluene solution (DFAAE: 0.11 mol) was gradually dropped into the flask through the dropping funnel in such a manner that the inside temperature of the flask did not exceed −10° C. After completion of the dropping, the solution was kept stirred for 1 hour at −12° C. The inside temperature of the flask was then raised to 0° C. The thus-obtained solution was separated with the addition of 400 ml of water. The organic phase was recovered by a separatory funnel and washed with 400 ml of water, thereby yielding 702 g of 9.7 mass % pyrazole-toluene solution.
[Compound]
Name
DFAAE-toluene
Quantity
0.11 mol
Type
reactant
Reaction Step One
Name
Quantity
375 g
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
monomethylhydrazine
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[NH:11][NH2:12]>O>[NH:11]1[CH:9]=[CH:3][CH:4]=[N:12]1.[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,5.6|

Inputs

Step One
Name
DFAAE-toluene
Quantity
0.11 mol
Type
reactant
Smiles
Name
Quantity
375 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
monomethylhydrazine
Quantity
24 g
Type
reactant
Smiles
CNN
Name
Quantity
36 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring, to −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2000-ml three-neck flask was equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
a thermometer and sealed under a nitrogen balloon
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
CUSTOM
Type
CUSTOM
Details
was set to −15° C
ADDITION
Type
ADDITION
Details
was gradually dropped into the flask through the dropping funnel in such a manner that the inside temperature of the flask
CUSTOM
Type
CUSTOM
Details
did not exceed −10° C
STIRRING
Type
STIRRING
Details
After completion of the dropping, the solution was kept stirred for 1 hour at −12° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The inside temperature of the flask was then raised to 0° C
CUSTOM
Type
CUSTOM
Details
The thus-obtained solution was separated with the addition of 400 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase was recovered by a separatory funnel
WASH
Type
WASH
Details
washed with 400 ml of water

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1.C1(=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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